(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one
Beschreibung
(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one (CAS 13124-69-1), also known as cis-4-caranone, is a bicyclic monoterpenoid ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. Its structure features a bicyclo[4.1.0]heptane skeleton with methyl groups at positions 4, 7, and 7, and a ketone at position 3. The stereochemistry (1α,4β,6α) defines its spatial arrangement, influencing its physicochemical properties and reactivity .
This compound is naturally occurring in essential oils, such as those from Limnophila chinensis, and has applications in fragrance and pharmaceutical synthesis .
Eigenschaften
CAS-Nummer |
24278-58-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
ABSCYWMYRVUUIC-RNJXMRFFSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@@H](C2(C)C)CC1=O |
Kanonische SMILES |
CC1CC2C(C2(C)C)CC1=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis from (+)-3-Carene via Borohydride Reduction and Oxidation
One well-documented method involves the transformation of (+)-3-carene into the corresponding bicyclic alcohol, which is then oxidized to the ketone.
Stage 1: Formation of bicyclic alcohol intermediate
React (+)-3-carene with sodium borohydride (NaBH4) in tetrahydrofuran (THF) solvent at 0 °C under an inert atmosphere.
Add boron trifluoride diethyl etherate (BF3·OEt2) dropwise to catalyze the reaction.
Stir the mixture at 0 °C for approximately 4.5 hours to complete the reduction and ring closure.
Stage 2: Work-up and oxidation
Cool the reaction mixture to -10 °C and add aqueous sodium hydroxide (NaOH) slowly.
Introduce hydrogen peroxide (H2O2, 30% w/w) dropwise at temperatures between -10 °C and 20 °C to oxidize the intermediate.
Extract the product with dichloromethane (CH2Cl2), wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
Purify the product by vacuum distillation (0.5 mmHg, 150 °C) to obtain the bicyclic alcohol intermediate with a yield of approximately 78%.
Stage 3: Conversion to ketone
- The bicyclic alcohol intermediate can be further oxidized to the ketone using standard oxidation reagents such as PCC (pyridinium chlorochromate) or Swern oxidation, although specific conditions for this step are less frequently detailed in the literature.
This method is adapted from literature procedures and provides a reliable route to the bicyclic alcohol precursor, which is a key intermediate for the ketone synthesis.
Alternative Routes and Variations
Some synthetic routes involve direct cyclopropanation of suitable bicyclic precursors or rearrangement reactions to form the bicyclo[4.1.0]heptan-3-one skeleton.
Enantioselective synthesis approaches have been reported to obtain specific stereoisomers of the compound, often employing chiral catalysts or starting materials.
Oxidation of the bicyclic alcohol intermediate to the ketone can be achieved by various oxidants, including chromium-based reagents or catalytic aerobic oxidation, depending on the desired purity and scale.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | (+)-3-Carene, NaBH4, BF3·OEt2, THF | 0 | 4.5 | Inert (N2) | - | Borohydride reduction and ring closure |
| 2 | NaOH (aq), H2O2 (30%), THF, H2O | -10 to 20 | 1.7 | Inert (N2) | - | Oxidation of intermediate |
| 3 | Extraction, drying, vacuum distillation | 150 (vacuum) | - | - | 78 | Isolation of bicyclic alcohol |
| 4 | Oxidation to ketone (e.g., PCC, Swern) | Variable | Variable | - | Variable | Final conversion to ketone |
Research Findings and Notes
The initial reduction and ring closure step is critical for establishing the bicyclic framework with the correct stereochemistry.
The use of BF3·OEt2 as a Lewis acid catalyst facilitates the cyclization and controls stereoselectivity.
The oxidation step with hydrogen peroxide under basic conditions is mild and effective for converting boron intermediates to alcohols.
Purification by vacuum distillation ensures removal of impurities and isolation of the pure bicyclic alcohol intermediate.
Subsequent oxidation to the ketone must be carefully controlled to avoid over-oxidation or rearrangement.
The overall yield of the bicyclic alcohol intermediate is reported around 78%, indicating a relatively efficient process.
The stereochemistry of the product is well-defined, with the (1alpha,4beta,6alpha) configuration confirmed by spectroscopic methods in the literature.
Wissenschaftliche Forschungsanwendungen
(1α,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer bicyclischer Verbindungen.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es wird derzeit erforscht, ob es als Vorläufer für pharmazeutische Verbindungen eingesetzt werden kann.
Industrie: Es wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Herstellung von Duftstoffen und Aromastoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (1α,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Ketonfunktionsgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Enzymen und Rezeptoren teilnehmen und so biologische Pfade beeinflussen. Die bicyclische Struktur der Verbindung trägt ebenfalls zu ihrer einzigartigen Reaktivität und Bindungseigenschaften bei.
Ähnliche Verbindungen:
Bicyclo[4.1.0]heptan-3-ol, 3,7,7-trimethyl-: Diese Verbindung ist ein Alkoholderivat von (1α,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-on und weist eine ähnliche bicyclische Struktur auf.
Bicyclo[4.1.0]heptan, 3,7,7-trimethyl-: Diese Verbindung enthält keine Ketonfunktionsgruppe, hat aber ein ähnliches bicyclisches Gerüst.
Einzigartigkeit: (1α,4β,6α)-4,7,7-Trimethylbicyclo[4
Wirkmechanismus
The mechanism of action of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one involves its interaction with various molecular targets. The ketone functional group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)
Structural Differences :
- Camphor (CAS 76-22-2) has a bicyclo[2.2.1]heptane skeleton, compared to the bicyclo[4.1.0]heptane framework of the target compound.
- The ketone group in camphor is at position 2, whereas it is at position 3 in cis-4-caranone .
Physicochemical and Toxicological Properties :
| Property | Camphor | cis-4-Caranone |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O |
| Molecular Weight (g/mol) | 152.23 | 152.23 |
| ACGIH TLV-TWA | 2 ppm (12 mg/m³) | Not established |
| Proposed HTFOEL* | N/A | 0.7 ppm (based on camphor data) |
HTFOEL: Health-Based Temporary Facility Occupational Exposure Limit
cis-4-Caranone, while structurally similar, lacks direct toxicological data, necessitating conservative exposure guidelines .
(1alpha,2beta,5alpha)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one
Structural Differences :
Key Properties :
4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo[4.1.0]heptan-3-one
Structural Differences :
- Additional 3-methyl-2-butenyl substituent at position 4.
- Increased molecular weight (220.35 g/mol) compared to cis-4-caranone .
Key Properties :
- Higher lipophilicity (LogP: ~3.9) due to the isoprenoid side chain.
- Potential applications in agrochemicals or bioactive molecules.
Hydroxylated Derivatives
Example : (1R,4R,6S)-4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one (CAS 24348-06-9)
- Structural modification: Hydroxyl group at position 4.
- Molecular formula: C₁₀H₁₆O₂ (vs. C₁₀H₁₆O for cis-4-caranone).
Research Implications and Gaps
- Toxicology: While cis-4-caranone shares structural motifs with camphor, its toxicity profile remains understudied. The proposed HTFOEL of 0.7 ppm is extrapolated and requires validation .
- Stereochemical Effects: The biological activity of stereoisomers (e.g., cis vs.
- Synthetic Utility: Derivatives like the hydroxylated or isoprenoid-substituted caranones highlight opportunities for drug discovery but lack detailed mechanistic studies .
Biologische Aktivität
(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one, also known as caranone , is a bicyclic monoterpene ketone with notable biological properties. This compound has gained attention for its potential applications in pharmaceuticals and natural product synthesis due to its unique structure and biological activity.
- Molecular Formula: C10H16O
- Molecular Weight: 152.23 g/mol
- CAS Number: 4176-04-9
- IUPAC Name: (1R-(1α,4α,6α))-4,7,7-trimethylbicyclo(4.1.0)heptan-3-one
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have demonstrated that caranone possesses significant antimicrobial properties against a range of bacteria and fungi. It has been shown to inhibit the growth of:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Properties
Caranone has been reported to exhibit anti-inflammatory effects in various in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests its potential use in treating inflammatory diseases.
Anticancer Potential
Recent studies have highlighted the potential anticancer effects of caranone:
- In vitro studies show that it induces apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.
- The compound appears to modulate cell cycle progression and enhance the efficacy of conventional chemotherapeutic agents.
Case Studies and Research Findings
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cell Membrane Interaction: The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways has been suggested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
